molecular formula C14H15N3O B12724593 5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone CAS No. 153004-53-6

5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone

Cat. No.: B12724593
CAS No.: 153004-53-6
M. Wt: 241.29 g/mol
InChI Key: IDWBAAQXPFBBRZ-UHFFFAOYSA-N
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Description

5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone is a heterocyclic compound that features both quinoline and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods.

    Pyrimidinone Formation: The pyrimidinone ring can be constructed via condensation reactions involving urea or its derivatives with appropriate diketones or aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could target the pyrimidinone moiety.

    Substitution: Both the quinoline and pyrimidinone rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used in antimalarial treatments.

    Pyrimidinone Derivatives: Such as barbiturates, used as sedatives and anesthetics.

Uniqueness

The uniqueness of 5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone lies in its combined quinoline and pyrimidinone structure, which may confer unique biological activities or chemical reactivity compared to compounds with only one of these moieties.

Properties

CAS No.

153004-53-6

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15N3O/c1-17-7-6-10(11-4-2-3-5-13(11)17)12-8-15-9-16-14(12)18/h2-5,8-10H,6-7H2,1H3,(H,15,16,18)

InChI Key

IDWBAAQXPFBBRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C3=CN=CNC3=O

Origin of Product

United States

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